molecular formula C16H20N2O4 B8078399 N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine

N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine

Cat. No.: B8078399
M. Wt: 304.34 g/mol
InChI Key: HIUKKISVJKEBFB-UHFFFAOYSA-N
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Description

N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a tert-butoxy group, a cyano group, and a benzyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine typically involves the following steps:

    Starting Materials: The synthesis begins with glycine, tert-butyl bromoacetate, and 4-cyanobenzyl bromide.

    Protection of Glycine: Glycine is first protected by reacting it with tert-butyl bromoacetate in the presence of a base such as sodium hydroxide to form tert-butyl glycine ester.

    Alkylation: The protected glycine ester is then alkylated with 4-cyanobenzyl bromide in the presence of a base like potassium carbonate to introduce the 4-cyanobenzyl group.

    Deprotection: The final step involves deprotecting the tert-butyl group under acidic conditions, such as using trifluoroacetic acid, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted glycine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine involves its interaction with molecular targets such as enzymes or receptors. The cyano group and benzyl group can facilitate binding to active sites, while the glycine backbone allows for incorporation into metabolic pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Tert-butoxy)-2-oxoethyl)glycine: Lacks the 4-cyanobenzyl group, making it less versatile in certain synthetic applications.

    N-(4-cyanobenzyl)glycine: Does not have the tert-butoxy group, which may affect its reactivity and solubility.

    N-(2-(Tert-butoxy)-2-oxoethyl)-N-benzylglycine: Similar structure but without the cyano group, which can influence its chemical properties and applications.

Uniqueness

N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine is unique due to the combination of the tert-butoxy group, cyano group, and benzyl group, which confer distinct reactivity and potential for diverse applications in synthesis, research, and industry.

Properties

IUPAC Name

2-[(4-cyanophenyl)methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)11-18(10-14(19)20)9-13-6-4-12(8-17)5-7-13/h4-7H,9-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUKKISVJKEBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CC1=CC=C(C=C1)C#N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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